1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyridine core, followed by the introduction of the piperidine and thiophene sulfonyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dihydropyridines.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical tool.
Medicine
In medicine, dihydropyridine derivatives are often explored for their pharmacological activities. This compound could be evaluated for its potential as a therapeutic agent, particularly in areas like cardiovascular diseases, where dihydropyridines are known to act as calcium channel blockers.
Industry
Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved may be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine. These compounds share a common structural motif but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness
The uniqueness of 1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide lies in its specific substituents, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-2-oxo-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-20-11-4-7-15(18(20)23)17(22)19-10-9-14-6-2-3-12-21(14)27(24,25)16-8-5-13-26-16/h4-5,7-8,11,13-14H,2-3,6,9-10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKGDNULEAUYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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